molecular formula C15H10ClFN4S B11980606 4-((2-Chloro-6-fluorobenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol

4-((2-Chloro-6-fluorobenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B11980606
M. Wt: 332.8 g/mol
InChI Key: BOZXHBBXDMIVJD-GIJQJNRQSA-N
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Description

4-((2-Chloro-6-fluorobenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, a phenyl group, and a benzylideneamino moiety substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Chloro-6-fluorobenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. One common method includes the condensation of 2-chloro-6-fluorobenzaldehyde with 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol under acidic or basic conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed to achieve high-quality output.

Chemical Reactions Analysis

Types of Reactions

4-((2-Chloro-6-fluorobenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The benzylideneamino moiety can be reduced to the corresponding amine.

    Substitution: The chlorine and fluorine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can react with the halogenated positions under mild to moderate conditions.

Major Products Formed

    Oxidation: Formation of disulfides or sulfonic acids.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-((2-Chloro-6-fluorobenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-((2-Chloro-6-fluorobenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-((2-Chloro-6-fluorobenzylidene)amino)-5-(2-furyl)-4H-1,2,4-triazole-3-thiol
  • 4-((2-Chloro-6-fluorobenzylidene)amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-((2-Chloro-6-fluorobenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms, along with the triazole and thiol groups, makes it a versatile compound for various applications.

Properties

Molecular Formula

C15H10ClFN4S

Molecular Weight

332.8 g/mol

IUPAC Name

4-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H10ClFN4S/c16-12-7-4-8-13(17)11(12)9-18-21-14(19-20-15(21)22)10-5-2-1-3-6-10/h1-9H,(H,20,22)/b18-9+

InChI Key

BOZXHBBXDMIVJD-GIJQJNRQSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=C(C=CC=C3Cl)F

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=C(C=CC=C3Cl)F

Origin of Product

United States

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